KYA1797K -

KYA1797K

Catalog Number: EVT-271200
CAS Number:
Molecular Formula: C17H11KN2O6S2
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Potassium (Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate, more commonly known in scientific literature as KYA1797K, is a small molecule that has garnered significant attention in preclinical cancer research. [, , , , , , , , , , , , , , , , , ] It functions as a dual inhibitor of the Wnt/β-catenin and RAS signaling pathways, two crucial pathways frequently dysregulated in various cancers. [, , , , , , , , , , , , , , , , , ] KYA1797K acts by promoting the degradation of both β-catenin and RAS proteins, key components of their respective signaling pathways. [, , , , , , , , , , , , , , , , , ] This dual-targeting ability makes it a promising candidate for further investigation as a potential therapeutic agent for cancers where these pathways are implicated. [, , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

While the provided literature confirms the chemical name of KYA1797K as potassium (Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate, a detailed analysis of its molecular structure, including bond lengths, angles, and spatial conformation, is not provided. [, , , , , , , , , , , , , , , , , ] Utilizing computational chemistry tools and databases could provide a more comprehensive understanding of its structural properties.

Mechanism of Action

KYA1797K exerts its anti-cancer effects by binding to the RGS domain of axin, a critical scaffolding protein in the Wnt/β-catenin destruction complex. [, , , , , , , , , , , , , , , , , ] This binding enhances the affinity of β-catenin and RAS towards the destruction complex, leading to their phosphorylation by glycogen synthase kinase 3 beta (GSK3β). [, , , , , , , , , , , , , , , , , ] Phosphorylated β-catenin and RAS are subsequently recognized by cellular machinery and targeted for degradation, ultimately suppressing both signaling pathways. [, , , , , , , , , , , , , , , , , ]

Physical and Chemical Properties Analysis

The provided literature does not delve into a detailed analysis of the physical and chemical properties of KYA1797K. Information regarding its melting point, boiling point, solubility, logP, pKa, and other relevant properties remains unexplored. [, , , , , , , , , , , , , , , , , ] Utilizing experimental techniques and predictive modeling could provide a more complete picture of its physicochemical characteristics.

Applications
  • Colorectal cancer (CRC): Studies have shown that KYA1797K inhibits the growth of CRC cells, including those harboring mutations in APC and KRAS genes. [, , , ] It effectively reduces tumor size in mouse models and induces morphological changes in tumor organoids, suggesting potential for restoring normal intestinal structure. [, ]

  • Gastric cancer: KYA1797K suppresses the growth of gastric cancer cells and patient-derived xenografts, including those resistant to standard chemotherapies like FOLFOX and paclitaxel. [] It also reduces the expression of cancer stem cell markers, potentially hindering tumor recurrence. []

  • Acute Leukemia: In preclinical studies, KYA1797K exhibits anti-leukemic activity against various cell lines, including those with FLT3 mutations. [] It effectively reduces leukemia cell numbers and downregulates key proteins in the FLT3 signaling pathway. []

  • Triple-negative breast cancer (TNBC): KYA1797K demonstrates potential as a therapeutic strategy for TNBC by destabilizing both β-catenin and RAS, thereby potentially inhibiting tumor growth and progression. [, ]

  • Kidney aging: KYA1797K shows protective effects against age-related kidney injury in a mouse model of accelerated aging. [] It inhibits cellular senescence, preserves mitochondrial function, and reduces fibrosis in the kidneys. []

  • Endothelial cell dysfunction: In vitro studies indicate that KYA1797K can protect endothelial cells from high glucose-induced injury, which is a key factor in the development of diabetic complications. []

  • Smooth muscle cell differentiation: Research suggests that KYA1797K may play a role in the differentiation of adipose-derived stem cells into smooth muscle cells, a process relevant to tissue regeneration and repair. []

ICG-001

  • Compound Description: ICG-001 is a small molecule that inhibits the Wnt/β-catenin signaling pathway by blocking the interaction between β-catenin and cAMP response element-binding protein (CREB)-binding protein (CBP). []
  • Relevance: ICG-001 and KYA1797K both target the Wnt/β-catenin pathway, but they employ different mechanisms. ICG-001 prevents β-catenin from binding to CBP, while KYA1797K promotes β-catenin degradation. In a study comparing the two compounds, KYA1797K demonstrated superior efficacy in protecting against kidney aging. []
  • Compound Description: BMS-202 is a known inhibitor of the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1). []
  • Relevance: Although primarily recognized as a Wnt/β-catenin inhibitor, KYA1797K has shown weak binding affinity for PD-L1, similar to BMS-202. This suggests potential off-target effects of KYA1797K related to PD-1/PD-L1 checkpoint inhibition. []
  • Compound Description: FOLFOX is a chemotherapy regimen commonly used in the treatment of gastric cancer. It typically includes 5-fluorouracil, oxaliplatin, and leucovorin. []
  • Relevance: Research indicates that gastric cancer tissues often exhibit elevated levels of both β-catenin and RAS. KYA1797K, through its ability to degrade both β-catenin and RAS, effectively suppressed tumor growth in models resistant to FOLFOX, highlighting its potential as a therapeutic strategy for FOLFOX-resistant gastric cancer. []

Bone morphogenetic protein 4 (BMP4)

  • Compound Description: BMP4 is a signaling protein known to induce intestinal differentiation. []
  • Relevance: KYA1797K, through its inhibition of both Wnt/β-catenin and RAS pathways, caused morphological changes in tumor organoids similar to those induced by BMP4. This suggests that KYA1797K's dual inhibition strategy may hold therapeutic potential for colorectal cancer treatment. []

Paclitaxel

  • Compound Description: Paclitaxel is a chemotherapy medication commonly used to treat various cancers. []
  • Relevance: Studies have explored the use of Wnt/β-catenin pathway inhibitors, including KYA1797K, in combination with paclitaxel for cancer treatment. Combining a Wnt pathway inhibitor, such as LGK974, with paclitaxel was found to potentially enhance immunity and suppress tumor cell proliferation. []

LGK974

  • Compound Description: LGK974 is an inhibitor of the Wnt/β-catenin signaling pathway. []
  • Relevance: LGK974, similar to KYA1797K, targets the Wnt/β-catenin pathway, indicating a shared mechanism of action. []
  • Compound Description: Super-TDU is a small molecule inhibitor specifically targeting the transcriptional coactivator with PDZ-binding motif (TAZ) and Yes-associated protein (YAP). []
  • Relevance: Research indicates a synergistic relationship between the YAP and β-catenin pathways in promoting H. pylori-induced gastric carcinogenesis. Both Super-TDU and KYA1797K, by inhibiting YAP and β-catenin respectively, demonstrated significant alleviation of gastric inflammation and epithelial DNA damage in H. pylori-infected mice models. []

Properties

Product Name

KYA1797K

IUPAC Name

potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Molecular Formula

C17H11KN2O6S2

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9-;

InChI Key

PHUNRLYHXGMOLG-WQRRWHLMSA-M

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]

Solubility

Soluble in DMSO

Synonyms

KYA1797K

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.